molecular formula C24H26N4O2 B2986941 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide CAS No. 1251550-68-1

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide

Cat. No.: B2986941
CAS No.: 1251550-68-1
M. Wt: 402.498
InChI Key: SRZYZVMOAWQYRF-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining isoquinoline, pyrimidine, and acetamide moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of 6-methylpyrimidine: This involves the condensation of appropriate precursors such as β-ketoesters with amidines.

    Coupling Reaction: The 3,4-dihydroisoquinoline derivative is then coupled with the 6-methylpyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that can interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on neurological pathways, given the presence of the isoquinoline moiety.

    Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Chemistry: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The isoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neurological functions. The pyrimidine ring can interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline derivatives: These compounds share the isoquinoline moiety and are studied for their neurological effects.

    Pyrimidine derivatives: Compounds like 6-methylpyrimidine are explored for their roles in DNA synthesis and repair.

    Acetamide derivatives: These compounds are investigated for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide is unique due to its combination of three distinct moieties, each contributing to its diverse range of biological activities. This structural complexity allows for multiple interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-3-18-8-6-7-11-21(18)26-22(29)16-30-23-14-17(2)25-24(27-23)28-13-12-19-9-4-5-10-20(19)15-28/h4-11,14H,3,12-13,15-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZYZVMOAWQYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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